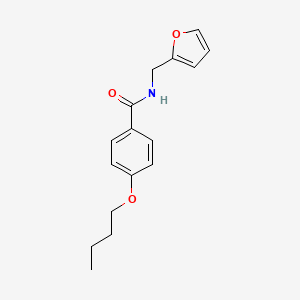![molecular formula C19H18N4O6S B2604437 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 862808-35-3](/img/structure/B2604437.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Saeed et al. (2015) focused on the synthesis of benzamide derivatives with potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Anticancer Potential
- Research by Salahuddin et al. (2014) involved synthesizing oxadiazole derivatives and evaluating their in vitro anticancer activity. One compound showed significant activity against a breast cancer cell line, highlighting the potential of these compounds in cancer treatment (Salahuddin et al., 2014).
Molecular Structure and Properties
- A study by Karanth et al. (2019) examined the crystal structure and biological properties of 1,3,4-oxadiazole-2-thiones derivatives. These compounds demonstrated good antibacterial and potent antioxidant activities, showcasing their potential in antimicrobial and antioxidative applications (Karanth et al., 2019).
Antimicrobial Screening
- Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their effectiveness against Gram-negative and Gram-positive bacteria. The study revealed moderate to significant antibacterial activity, indicating the potential use of these compounds in antibacterial therapies (Khalid et al., 2016).
Anti-Tuberculosis Activity
- Nayak et al. (2016) synthesized amide derivatives and tested their antitubercular activity against Mycobacterium tuberculosis. The findings showed promising lead molecules for further drug development against tuberculosis (Nayak et al., 2016).
Anti-Inflammatory and Analgesic Potential
- Somani and Bhanushali (2011) described the synthesis of 1,3,4-oxadiazole derivatives of anti-inflammatory drugs and evaluated their anti-inflammatory, analgesic, and ulcerogenic potential. Some compounds showed good anti-inflammatory activity and were found to be non-ulcerogenic (Somani & Bhanushali, 2011).
Antimycobacterial Agents
- Joshi et al. (2017) investigated the antimicrobial and antimycobacterial activities of novel pyrrole analogs. The study identified compounds with promising anti-tubercular activity and non-cytotoxic concentrations, suggesting their potential in treating tuberculosis (Joshi et al., 2017).
Antibacterial Agents
- Palkar et al. (2017) synthesized and tested novel Schiff bases of pyrazol-5-one derivatives for their antibacterial activity. Compounds showed promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)14-6-3-12(4-7-14)17(24)20-19-22-21-18(29-19)13-5-8-15-16(11-13)28-10-9-27-15/h3-8,11H,9-10H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYOJXPINQXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

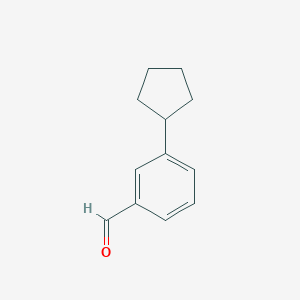
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)
![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)
![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)
![4-(4-Fluoroanilino)-2-[2-(3-methylanilino)ethylamino]-4-oxobutanoic acid](/img/structure/B2604362.png)
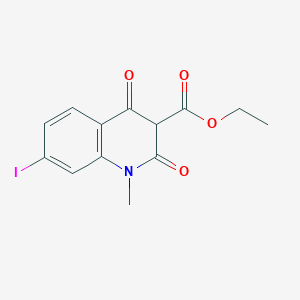
![Ethyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2604364.png)
![N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2604366.png)
![N-benzyl-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2604368.png)
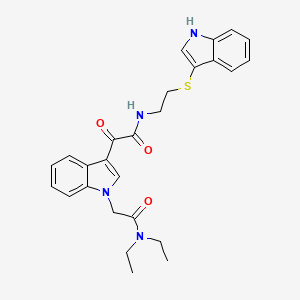
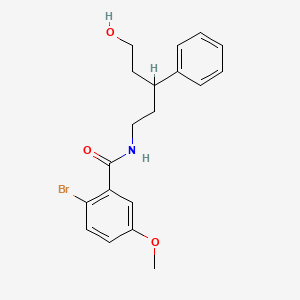
![Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one](/img/structure/B2604372.png)
